Welcome to the BenchChem Online Store!
molecular formula C30H29N3O3 B8575721 2,4-Bis(1-methyl-1-phenylethyl)-6-((2-nitrophenyl)azo)phenol CAS No. 70693-50-4

2,4-Bis(1-methyl-1-phenylethyl)-6-((2-nitrophenyl)azo)phenol

Cat. No. B8575721
M. Wt: 479.6 g/mol
InChI Key: CZEIGGLJGJHNCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04347180

Procedure details

To a 500-ml 3-necked flask fitted with a stirrer, thermometer, pressure equalized addition funnel and nitrogen inlets and outlets were charged 13.5 grams (0.21 mole) of potassium hydroxide pellets and 10 ml of water. The resulting hot solution was diluted with 80 ml of methanol. After flushing with nitrogen, 16.5 grams (0.05 mole) of 2,4-di(α,α-dimethylbenzyl)phenol and 85 ml of methanol were added to give a clear solution which was then cooled to -4° C. A cold solution of o-nitrobenzenediazonium chloride in concentrated hydrochloric acid solution (42.9 grams=0.06 mole of diazonium solution) was added over a period of 15 minutes with rapid stirring while keeping the temperature between -2° and 0° C. The deep purple color of the azodye-phenoxide developed instantaneously as the diazonium solution was added. The resulting mixture was stirred for another 10 minutes at -1° to 1° C. The suspension was then acidified with 20 ml of glacial acetic acid over a 2-minute period at 1° to 3° C. The resulting brick red suspension was stirred for 15 minutes as the temperature was allowed to rise to ambient temperature and then filtered. The filter cake was washed with a cold solution of 40 grams ice in 160 ml of methanol and then with 1800 ml of water.
Quantity
13.5 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
16.5 g
Type
reactant
Reaction Step Two
Quantity
85 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
42.9 g
Type
reactant
Reaction Step Three
[Compound]
Name
azodye-phenoxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
diazonium
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
80 mL
Type
solvent
Reaction Step Six
Quantity
20 mL
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[OH-].[K+].[CH3:3][C:4]([C:12]1[CH:17]=[C:16]([C:18]([CH3:26])([CH3:25])[C:19]2[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=2)[CH:15]=[CH:14][C:13]=1[OH:27])([CH3:11])[C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1.[Cl-].[N+:29]([C:32]1[CH:37]=[CH:36][CH:35]=[CH:34][C:33]=1[N+:38]#[N:39])([O-:31])=[O:30].Cl>CO.C(O)(=O)C.O>[N+:29]([C:32]1[CH:37]=[CH:36][CH:35]=[CH:34][C:33]=1[N:38]=[N:39][C:14]1[CH:15]=[C:16]([C:18]([CH3:26])([CH3:25])[C:19]2[CH:20]=[CH:21][CH:22]=[CH:23][CH:24]=2)[CH:17]=[C:12]([C:4]([CH3:3])([CH3:11])[C:5]2[CH:6]=[CH:7][CH:8]=[CH:9][CH:10]=2)[C:13]=1[OH:27])([O-:31])=[O:30] |f:0.1,3.4|

Inputs

Step One
Name
Quantity
13.5 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
10 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
16.5 g
Type
reactant
Smiles
CC(C1=CC=CC=C1)(C)C1=C(C=CC(=C1)C(C1=CC=CC=C1)(C)C)O
Name
Quantity
85 mL
Type
solvent
Smiles
CO
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[N+](=O)([O-])C1=C(C=CC=C1)[N+]#N
Name
Quantity
42.9 g
Type
reactant
Smiles
Cl
Step Four
Name
azodye-phenoxide
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
diazonium
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
Quantity
80 mL
Type
solvent
Smiles
CO
Step Seven
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-4 °C
Stirring
Type
CUSTOM
Details
with rapid stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
To a 500-ml 3-necked flask fitted with a stirrer
ADDITION
Type
ADDITION
Details
addition funnel and nitrogen inlets and outlets
ADDITION
Type
ADDITION
Details
were added
CUSTOM
Type
CUSTOM
Details
to give a clear solution which
CUSTOM
Type
CUSTOM
Details
the temperature between -2° and 0° C
ADDITION
Type
ADDITION
Details
was added
STIRRING
Type
STIRRING
Details
The resulting mixture was stirred for another 10 minutes at -1° to 1° C
Duration
10 min
STIRRING
Type
STIRRING
Details
The resulting brick red suspension was stirred for 15 minutes as the temperature
Duration
15 min
CUSTOM
Type
CUSTOM
Details
to rise to ambient temperature
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
The filter cake was washed with a cold solution of 40 grams ice in 160 ml of methanol

Outcomes

Product
Name
Type
Smiles
[N+](=O)([O-])C1=C(C=CC=C1)N=NC1=C(C(=CC(=C1)C(C1=CC=CC=C1)(C)C)C(C1=CC=CC=C1)(C)C)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.